6-Cyano-4-methylpyridine-3-carboxylic acid
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Overview
Description
6-Cyano-4-methylpyridine-3-carboxylic acid, also known as 6-cyano-4-methylnicotinic acid, is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is characterized by a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Cyano-4-methylpyridine-3-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-methylpyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 4-methylpyridine, which is commercially available.
Nitration: The methyl group on the pyridine ring is nitrated using a nitrating agent such as nitric acid (HNO3) to introduce a nitro group (-NO2).
Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Diazotization and Cyanation: The amino group is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt, which is then reacted with copper(I) cyanide (CuCN) to introduce the cyano group.
Oxidation: The methyl group is oxidized to a carboxylic acid group using an oxidizing agent such as potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine derivatives with additional functional groups.
Reduction: Formation of 6-amino-4-methylpyridine-3-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Cyano-4-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-methylpyridine-2-carboxylic acid
- 5-Cyano-4-methylpyridine-3-carboxylic acid
- 6-Cyano-2-methylpyridine-3-carboxylic acid
Uniqueness
6-Cyano-4-methylpyridine-3-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-cyano-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSTKYDJLNHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806297-91-5 |
Source
|
Record name | 6-cyano-4-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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